molecular formula C14H14N6 B8577654 4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine

4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine

Cat. No.: B8577654
M. Wt: 266.30 g/mol
InChI Key: UOXLBDZHQKWTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine is a useful research compound. Its molecular formula is C14H14N6 and its molecular weight is 266.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C14H14N6/c15-11-4-2-1-3-9(11)6-18-14-10-7-17-13(16)5-12(10)19-8-20-14/h1-5,7-8H,6,15H2,(H2,16,17)(H,18,19,20)

InChI Key

UOXLBDZHQKWTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=CC(=NC=C32)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (136 mg, 0.71 mmol) (described in a previous experimental) and 2-aminobenzylamine (1.70 g, 13.8 mmol) in isopropanol (5 mL) is stirred at reflux for 1 h, and the resulting product is chromatographed on silica gel (7-20% EtOH/EtOAc) and alumina (6-10i EtOH/CHCl3) to give 7-amino-4-(2-aminobenzylamino)pyrido[4,3-d]pyrimidine (89 mg, 47%) as a white solid. 1H NMR (DMSO) δ 9.08 (1H, s), 8.68 (1H, t, J=5.8 Hz), 8.26 (1H, s), 7.05 (1H, d, J=7.4 Hz), 6.96 (1H, t, J=7.6 Hz), 6.63 (1H, d, J=7.9 Hz), 6.51 (1H, t, J=7.4 Hz), 6.46 (2H, brs), 6.35 (1H, s), 5.20 (2 H, brs), 4.56 (2H, d, J=5.8 Hz).
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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